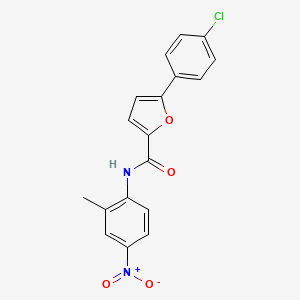![molecular formula C12H11NO5S2 B4967105 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been used in scientific research for its potential therapeutic effects on various diseases and conditions.
Wirkmechanismus
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By reducing the production of these inflammatory mediators, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and suppression of angiogenesis. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is its potential for off-target effects, as it can inhibit other enzymes besides COX. Additionally, its solubility and stability can be challenging in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid research. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its potential for off-target effects and to develop more effective formulations for experimental use.
Synthesemethoden
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid. This method yields 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been studied for its potential therapeutic effects on various diseases and conditions, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In inflammatory bowel disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce inflammation and improve intestinal barrier function.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHATHLGLYLQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)


![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)